1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18-7-5-4-6-17(18)22-20(25)21-14-12-19(24)23(13-14)15-8-10-16(26-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLZYZTJYHFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2-ethoxyaniline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of urea compounds, including 1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, exhibit significant antidiabetic properties. These compounds have been shown to inhibit sodium-glucose cotransporter 2 (SGLT2), leading to reduced blood glucose levels and improved glycemic control in diabetic models .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of the MAPK/ERK signaling pathway . The structural features of the compound, such as the presence of methoxy groups, enhance its interaction with biological targets.
Central Nervous System Effects
Studies focusing on the central nervous system have revealed that this compound could possess neuroprotective effects. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components. The ethoxy and methoxy substituents play a crucial role in enhancing biological activity by affecting solubility and receptor binding affinity. Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on structural modifications, highlighting the importance of these substituents in drug design .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in SGLT2 inhibition assays. | Supports the potential use of this compound in diabetes management. |
| Cancer Cell Proliferation Study | Inhibited proliferation in various cancer cell lines, inducing apoptosis. | Indicates potential for development as an anticancer agent. |
| Neuroprotective Effects Research | Showed promise in protecting neuronal cells from oxidative stress. | Suggests utility in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues and their pharmacological profiles:
Pharmacological and Physicochemical Differences
Positional Isomerism (Ortho vs. Para Substituents):
The target compound’s 2-ethoxyphenyl group introduces steric hindrance compared to the 4-ethoxyphenyl isomer (Compound 1). This may reduce binding efficiency to flat hydrophobic pockets but improve resistance to oxidative metabolism .Urea Linkage vs. Carbamate/Pyrazole Moieties:
Compounds with pyrazole (e.g., Compound 4) or carbamate groups exhibit higher metabolic stability but lower aqueous solubility than urea derivatives. The urea group in the target compound balances hydrogen-bonding capacity and moderate lipophilicity .- Pyrrolidinone vs.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available, but molecular docking studies suggest affinity for kinases (e.g., CDK2) due to urea-mediated hydrogen bonding .
- Compound 1 (4-Ethoxyphenyl): Lacks reported activity but shares structural similarity with known kinase inhibitors (e.g., imatinib derivatives) .
- Compound 2 (Fluorophenyl-Piperazine): Demonstrated potent analgesic activity but with hepatotoxicity risks in preclinical models .
Biological Activity
1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Ethoxyphenyl group : Contributes to lipophilicity and may influence binding interactions.
- Pyrrolidin-3-yl moiety : Associated with various biological activities, including neuroactivity and anti-inflammatory properties.
- Urea linkage : Often found in biologically active compounds, enhancing interactions with target proteins.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Colon cancer (HT-29)
A study demonstrated that certain urea derivatives inhibited cell proliferation through apoptosis induction, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed using various models. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of cell signaling pathways : The compound may disrupt pathways involved in cell proliferation and survival.
- Modulation of enzyme activity : It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving the treatment of MCF-7 cells with a related urea derivative showed a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential .
- In Vivo Anti-inflammatory Study : In a rat model, treatment with the compound resulted in a significant decrease in paw swelling by 50% compared to untreated controls, demonstrating its efficacy as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for 1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how are intermediates characterized?
A typical synthesis involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) using coupling reagents like carbodiimides. For example, urea derivatives are often formed via nucleophilic substitution between isocyanate intermediates and amine-functionalized pyrrolidinone precursors. Key intermediates are purified via flash chromatography and characterized using / NMR (e.g., distinct methyl signals at 3.71 ppm and carbonyl resonances near 170 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z = 336.1342 [M+H]) .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL refine crystallographic data to resolve bond lengths, angles, and torsion angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.038) . Complementary techniques include NMR spectroscopy (e.g., signals for methoxy groups at ~55 ppm) and IR spectroscopy (stretching vibrations for urea C=O near 1680 cm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrrolidinone-urea scaffold?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction dilution with water for precipitation.
- Catalyst selection : Lewis acids (e.g., ZnCl) or organocatalysts improve coupling efficiency.
- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation. A Design of Experiments (DoE) approach can identify critical factors (e.g., molar ratio, reaction time) using response surface methodology .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Strategies include:
- Physicochemical profiling : Measure logP (e.g., ~3.9 for similar ureas) and solubility in biorelevant media .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in plasma or liver microsomes.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Q. What methodologies are used to establish structure-activity relationships (SAR) for urea derivatives?
SAR studies require:
- Analog synthesis : Modify substituents on the ethoxyphenyl or methoxyphenyl moieties (e.g., halogenation, methylation) .
- Biological assays : Test analogs in target-specific assays (e.g., platelet aggregation inhibition with IC values) .
- Computational modeling : Perform molecular docking (e.g., with thrombin or COX-2) to correlate binding affinity with activity .
Q. How can low solubility of the compound be addressed to improve in vitro bioactivity?
Solubility enhancement strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
